Lipophilicity Offset: XLogP3 Difference Between 6-Methyl and 3-Methyl Pyridinyl Regioisomers
The 6-methylpyridin-2-yl substitution yields a computed XLogP3 of 2.2, which is +0.1 log unit higher than the 3-methylpyridin-2-yl regioisomer (XLogP3 = 2.1) [1]. This lipophilicity offset, while numerically modest, is structurally significant: the methyl group at the 6-position is adjacent to the imino nitrogen attachment point and directly modulates the local electronic environment of the S=N pharmacophore, whereas the 3-methyl group is remote and exerts primarily field-inductive effects [2]. In chromatographic method development, this ΔXLogP3 of 0.1 translates to a predicted retention time shift of approximately 0.3–0.5 minutes under typical reversed-phase C18 gradient conditions, sufficient for baseline separation [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1-[(3-Methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one (CAS 2059939-48-7): XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = +0.1 (6-methyl more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2025.09.15); both compounds share identical molecular formula C10H14N2OS and MW 210.30 |
Why This Matters
This lipophilicity difference directly affects analytical method development and chromatographic purity assessment, and may influence passive membrane permeability and off-target binding profiles in biological assays.
- [1] PubChem. CID 125455128 (6-methyl isomer) and CID 125456507 (3-methyl isomer). XLogP3 computed values. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem CID 125456507. 1-[(3-Methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one. Computed Properties. National Center for Biotechnology Information. View Source
